1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene
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Overview
Description
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is an organic compound with the molecular formula C12H12F4 This compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene typically involves the reaction of 1-fluoro-2-bromobenzene with 1-trifluoromethylcyclopentylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.
Scientific Research Applications
1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- 1-Fluoro-2-(trifluoromethyl)benzene
- 1-Fluoro-2-methylbenzene
- 1-Fluoro-2-chlorobenzene
Comparison: 1-Fluoro-2-(1-trifluoromethylcyclopentyl)benzene is unique due to the presence of both a fluoro group and a trifluoromethylcyclopentyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C12H12F4 |
---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-fluoro-2-[1-(trifluoromethyl)cyclopentyl]benzene |
InChI |
InChI=1S/C12H12F4/c13-10-6-2-1-5-9(10)11(12(14,15)16)7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
WDRIGEJUDRYTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
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